2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide
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Overview
Description
2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide is a phenolic amide compound Phenolic amides are known for their diverse biological activities and are often found in various plants and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide typically involves the condensation of 2,4-dihydroxybenzoic acid with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenolic amides depending on the reagents used.
Scientific Research Applications
2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide involves its interaction with various molecular targets. The phenolic groups can act as antioxidants by scavenging free radicals. The imine group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide
- 2,4-dihydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
Uniqueness
2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide is unique due to the presence of both hydroxyl and methoxy groups on the aromatic ring, which can influence its reactivity and biological activity. The imine group also adds to its versatility in chemical reactions and potential interactions with biological targets.
Properties
CAS No. |
328002-87-5 |
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Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O5/c1-22-14-6-9(2-5-12(14)19)8-16-17-15(21)11-4-3-10(18)7-13(11)20/h2-8,18-20H,1H3,(H,17,21)/b16-8+ |
InChI Key |
ZHMKIYRTBVQEPK-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
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